N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound combining a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at the 5-position and a thiophene-2-carboxamide moiety at the 2-position. This structure integrates key pharmacophoric elements: the 1,3,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity , while the 3,4,5-trimethoxyphenyl group enhances lipophilicity and cellular permeability . The thiophene-carboxamide moiety contributes to π-π stacking interactions, often critical for binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-21-10-7-9(8-11(22-2)13(10)23-3)15-18-19-16(24-15)17-14(20)12-5-4-6-25-12/h4-8H,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUJTOKHCSNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The final step involves coupling the oxadiazole and thiophene rings with the trimethoxyphenyl group using amide bond formation reactions, typically employing reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Thiophene-2-carboxamide Derivatives ():
Compounds such as 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (2b) share the thiophene-carboxamide backbone but differ in substituents. While 2b retains the 3,4,5-trimethoxyphenyl group, its 4-fluorophenyl substitution at the thiophene ring reduces steric bulk compared to the oxadiazole-linked trimethoxyphenyl group in the target compound. This difference may alter binding affinity to tubulin or kinase targets, as seen in CA-4 biomimetics .1,3,4-Oxadiazole Derivatives ():
Compound 19b (5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole) lacks the thiophene-carboxamide group but shares the oxadiazole-trimethoxyphenyl scaffold. It exhibited IC₅₀ values of 8.2 µM (MCF-7) and 7.5 µM (A549), highlighting the importance of the trimethoxyphenyl group in antitumor activity . The addition of the thiophene-carboxamide in the target compound may enhance solubility or target specificity.
Functional Group Variations
Sulfonamide-Thiadiazole Derivatives ():
N-(4-sulfamoylphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (5) replaces the oxadiazole with a thiadiazole ring and introduces a sulfonamide group. This modification improves antifungal activity (MIC = 6.25 µg/mL against Candida albicans) but reduces anticancer potency compared to oxadiazole derivatives, suggesting that the oxadiazole ring is critical for cytotoxicity .Acetamide-Oxadiazole Derivatives ():
Compounds like N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide feature a sulfanyl-acetamide linker instead of thiophene-carboxamide. These derivatives showed moderate antibacterial activity (MIC = 12.5–25 µg/mL against S. aureus), but the thiophene-carboxamide in the target compound may offer superior pharmacokinetic properties due to reduced metabolic degradation .
Anticancer Activity
Antimicrobial Activity
The thiophene-carboxamide’s planar structure may enhance penetration through bacterial membranes compared to bulkier sulfonamide groups .
Structure-Activity Relationship (SAR) Insights
- The 3,4,5-trimethoxyphenyl group is critical for both anticancer and antimicrobial activities, likely due to its electron-donating effects enhancing interaction with hydrophobic pockets in targets .
- Replacing oxadiazole with thiadiazole () reduces anticancer potency but improves antifungal activity, indicating scaffold-dependent selectivity .
- The thiophene-carboxamide moiety may reduce hemolytic toxicity compared to sulfanyl-acetamide derivatives, which showed 15–20% hemolysis at 50 µg/mL .
Biological Activity
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. Its unique structure combines an oxadiazole ring with a thiophene moiety and a trimethoxyphenyl group, making it a candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 293.28 g/mol. The compound features significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.28 g/mol |
| Melting Point | 223-224 °C |
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition disrupts the normal mitotic process in cancer cells:
- Tubulin Polymerization Inhibition : The compound binds to the colchicine binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis in cancerous cells.
- DNA Intercalation : It may also intercalate into DNA strands, disrupting their structure and function, contributing to its anticancer properties.
Biological Activity
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple pathways:
- Apoptosis Induction : The compound has been observed to activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry studies have demonstrated that treatment with this compound results in G2/M phase arrest in cancer cells .
Anticancer Activity
A study evaluated the antiproliferative effects of this compound against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.1 | Tubulin polymerization inhibition |
| HCT-116 | 2.6 | Apoptosis induction |
| HepG2 | 1.4 | DNA intercalation |
The compound showed stronger activity compared to standard chemotherapeutic agents like doxorubicin .
Additional Biological Evaluations
In vitro studies have also highlighted the compound's potential as an antimicrobial agent. Its structural similarity to other oxadiazole derivatives suggests a broad spectrum of biological activities beyond anticancer effects:
Q & A
Basic: What are the key synthetic routes for N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Oxadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Introduction of Trimethoxyphenyl Group : Nucleophilic substitution or coupling reactions using 3,4,5-trimethoxyphenyl precursors, often requiring catalysts like Pd for cross-coupling .
Thiophene Carboxamide Attachment : Amide bond formation via activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with the oxadiazole intermediate .
Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Basic: What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to specific protons (e.g., thiophene C-H at δ 7.2–7.5 ppm, oxadiazole ring absence of protons) and carbons (amide C=O at ~165 ppm) .
- IR Spectroscopy : Detect functional groups (amide C=O stretch at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 403.2) and fragmentation patterns (loss of trimethoxyphenyl or thiophene moieties) .
Advanced: How to optimize reaction conditions for high yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance reactivity .
- Catalyst Optimization : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, varying temperatures (80–120°C) and ligand ratios .
- Real-Time Monitoring : Employ TLC/HPLC to track reaction progress and minimize side products .
- Purification Tweaks : Adjust solvent polarity during recrystallization (e.g., DMF/H₂O vs. ethanol/water) to improve crystal quality .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HeLa for anticancer assays) and control compounds (e.g., doxorubicin) to reduce variability .
- Dose-Response Analysis : Test a wider concentration range (0.1–100 µM) to identify IC₅₀ discrepancies caused by threshold effects .
- Meta-Analysis : Compare structural analogs (e.g., chlorophenyl vs. trimethoxyphenyl substituents) to isolate substituent-specific activity trends .
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or COX-2 (PDB ID: 5KIR), focusing on hydrogen bonds with oxadiazole and thiophene groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., water solvation, 310 K) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
Basic: Which structural features drive its bioactivity?
Methodological Answer:
- Oxadiazole Core : Enhances π-π stacking with aromatic residues in enzyme active sites .
- Trimethoxyphenyl Group : Increases lipophilicity for membrane penetration and mimics colchicine’s methoxy motifs in tubulin inhibition .
- Thiophene Carboxamide : Stabilizes interactions via hydrogen bonding (amide NH) and sulfur-mediated hydrophobic contacts .
Advanced: How to design analogs with improved pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement : Substitute thiophene with furan (lower log P) or oxadiazole with triazole (better metabolic stability) .
- Prodrug Strategies : Introduce ester groups at methoxy positions for controlled release .
- Solubility Enhancement : Add polar groups (e.g., -SO₂NH₂) or formulate with cyclodextrins .
Advanced: How to perform comparative studies with analogs?
Methodological Answer:
- Structural Clustering : Group compounds by substituents (e.g., halogen vs. methoxy) and test against shared targets (e.g., EGFR, tubulin) .
- SAR Tables : Tabulate IC₅₀ values, log P, and hydrogen bond counts to identify trends (Example):
| Compound | IC₅₀ (µM) | log P | H-Bond Acceptors |
|---|---|---|---|
| Parent Compound | 1.2 | 2.8 | 5 |
| Chlorophenyl | 0.8 | 3.1 | 4 |
| Nitrophenyl | 3.5 | 2.5 | 6 |
- Thermodynamic Profiling : Use ITC to compare binding enthalpies/entropies of analogs .
Advanced: What strategies validate synthetic intermediates?
Methodological Answer:
- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to isolate and characterize reactive intermediates (e.g., acyl chlorides) via LC-MS .
- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., oxadiazole ring closure at ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguous NMR signals by growing single crystals of key intermediates (e.g., oxadiazole-thiophene adducts) .
Advanced: How to scale up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Catalyst Recycling : Use immobilized Pd nanoparticles on silica for coupling reactions, reducing metal leaching .
- Green Solvents : Replace DMF with Cyrene® (dihydrolevoglucosenone) to enhance sustainability and simplify purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
